N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Piperidine Ring Introduction: The benzothiazole intermediate is then reacted with a piperidine derivative under appropriate conditions to form the piperidine ring.
Coupling with Glycine: The final step involves coupling the piperidine-benzothiazole intermediate with glycine using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}alanine: Similar structure but with alanine instead of glycine.
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}serine: Similar structure but with serine instead of glycine.
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine is unique due to its specific combination of a benzothiazole ring, a piperidine ring, and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(20)9-16-15(21)18-7-5-10(6-8-18)14-17-11-3-1-2-4-12(11)22-14/h1-4,10H,5-9H2,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDFWAXKJJMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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